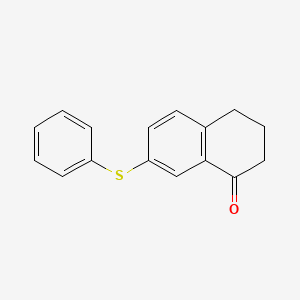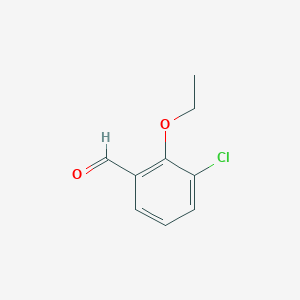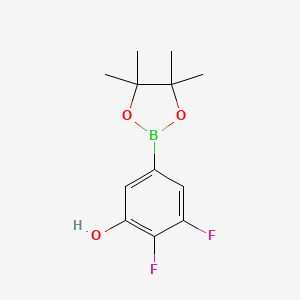
Unii-2EO3gfe2R9
概要
説明
Unii-2EO3gfe2R9, also known as Brivaracetam Acid, is a chemical compound with the molecular formula C11H19NO3. It is a metabolite of Brivaracetam, a racetam derivative with anticonvulsant properties. This compound is primarily used in the pharmaceutical industry as an impurity standard for Brivaracetam .
科学的研究の応用
Brivaracetam Acid has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Brivaracetam impurities.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its role in the metabolism of Brivaracetam and its potential therapeutic effects.
Industry: Used in the quality control and assurance processes in the pharmaceutical industry.
生化学分析
Biochemical Properties
Unii-2EO3gfe2R9 plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter release. It interacts with synaptic vesicle protein 2A (SV2A), a protein involved in the regulation of neurotransmitter release. The binding of this compound to SV2A modulates the release of neurotransmitters, thereby influencing synaptic transmission and neuronal excitability . This interaction is crucial for its potential therapeutic effects in neurological disorders.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it influences cell function by modulating synaptic transmission and neuronal excitability. This modulation impacts cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has been observed to alter the expression of genes involved in neurotransmitter synthesis and release, as well as genes related to synaptic plasticity . These effects contribute to its potential therapeutic applications in conditions such as epilepsy.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to synaptic vesicle protein 2A (SV2A). This binding modulates the release of neurotransmitters by influencing the exocytosis process at the synaptic cleft. Additionally, this compound may inhibit certain enzymes involved in neurotransmitter degradation, thereby increasing the availability of neurotransmitters in the synaptic cleft . These molecular interactions contribute to its overall effect on synaptic transmission and neuronal excitability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors such as light and temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of modulating synaptic transmission and neuronal excitability . These temporal effects are important for understanding its potential therapeutic applications and optimizing its use in clinical settings.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound effectively modulates synaptic transmission and neuronal excitability without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including neurotoxicity and hepatotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound is metabolized in the liver by cytochrome P450 enzymes, resulting in the formation of various metabolites. These metabolites are then excreted through the kidneys . The interaction of this compound with metabolic enzymes can influence its pharmacokinetics and overall therapeutic efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution within neuronal cells . These interactions are crucial for its ability to modulate synaptic transmission and neuronal excitability.
Subcellular Localization
This compound is localized primarily in the synaptic vesicles within neuronal cells. This subcellular localization is essential for its function in modulating neurotransmitter release. The compound may also undergo post-translational modifications that influence its targeting to specific subcellular compartments . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and optimizing its therapeutic use.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Brivaracetam Acid involves the reaction of ®-2-oxo-4-propylpyrrolidin-1-yl)butanoic acid with various reagents under controlled conditions. The reaction typically requires a solvent such as chloroform and is conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of Brivaracetam Acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions
Brivaracetam Acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Brivaracetam Acid can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
作用機序
The mechanism of action of Brivaracetam Acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of neurotransmitter receptors and ion channels in the brain. This modulation can influence neuronal excitability and synaptic transmission, contributing to its anticonvulsant properties .
類似化合物との比較
Similar Compounds
Levetiracetam: Another racetam derivative with anticonvulsant properties.
Piracetam: A nootropic compound with cognitive-enhancing effects.
Phenylpiracetam: A racetam derivative with stimulant and cognitive-enhancing properties.
Uniqueness
Brivaracetam Acid is unique due to its specific chemical structure and its role as a metabolite of Brivaracetam. Unlike other racetam derivatives, it is primarily used as an impurity standard in the pharmaceutical industry, highlighting its importance in quality control and assurance processes .
特性
IUPAC Name |
(2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-3-5-8-6-10(13)12(7-8)9(4-2)11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDAHGXWZNKFNP-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)N(C1)C(CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CC(=O)N(C1)[C@@H](CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943986-67-2 | |
| Record name | UCB-42145 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943986672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BRIVARACETAM ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EO3GFE2R9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B1457133.png)






